![molecular formula C23H17Cl3N2O2 B2770321 4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one CAS No. 317822-29-0](/img/structure/B2770321.png)

4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

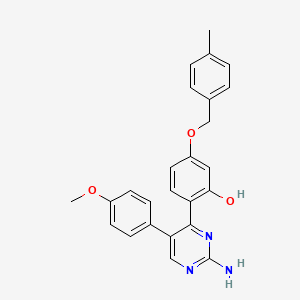

The compound “4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one” is a complex organic molecule. It contains a quinoxalin-2-one group, which is a type of heterocyclic compound . It also contains a 4-chlorobenzoyl group , which is an aroyl group formed by removing the OH from the carboxy group of 4-chlorobenzoic acid .

Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex due to the presence of multiple aromatic rings and a heterocyclic quinoxalin-2-one group . The exact structure would depend on the specific arrangement of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of multiple chlorine atoms might make the compound relatively heavy and possibly quite reactive .科学的研究の応用

Corrosion Inhibition

Quinoxaline derivatives are investigated for their potential as corrosion inhibitors. A study employing quantum chemical calculations based on the Density Functional Theory (DFT) method evaluated the inhibition efficiencies of quinoxalines on copper corrosion in nitric acid media. These calculations help establish a relationship between the molecular structures of quinoxalines and their inhibition efficiency, indicating a significant application in protecting metals from corrosion (Zarrouk et al., 2014).

Antimicrobial and Mosquito Larvicidal Activities

Quinoxaline derivatives have shown promising results in antimicrobial and mosquito larvicidal activities. For instance, synthesized quinoxaline compounds exhibited good antibacterial and antifungal activities, comparable to standard antibiotics. Additionally, their mosquito larvicidal activity against Culex quinquefasciatus larvae highlights their potential in pest control applications (Rajanarendar et al., 2010).

Anti-inflammatory Properties

In the search for new H4 receptor ligands with anti-inflammatory properties, quinoxaline derivatives were identified as a new lead structure. These compounds, through structure-activity relationship exploration, showed significant anti-inflammatory properties in vivo, indicating their potential use in treating inflammation-related conditions (Smits et al., 2008).

Potential Anti-cancer Applications

The synthesis and characterization of quinoxaline derivatives have been explored for their potential anti-cancer properties. For example, novel isoxazolquinoxaline derivatives underwent detailed structural analysis, including DFT calculations and docking studies, to predict their activity against cancer targets. These studies provide insights into designing new quinoxaline-based drugs with anti-cancer capabilities (Abad et al., 2021).

作用機序

Target of Action

It is known that similar compounds, such as fenofibrate , interact with enzymes like acyl coenzyme A cholesterol acyltransferase (ACAT)

Mode of Action

It’s suggested that it may be related to the serotoninergic system . The compound was found to increase the concentration of 5-HT and 5-HIAA in mice brain .

Biochemical Pathways

The compound may affect the serotoninergic system, influencing the concentration of 5-HT and 5-HIAA in the brain . This suggests that it may impact the biochemical pathways related to serotonin synthesis, release, and reuptake.

Result of Action

It’s suggested that the compound may increase the concentration of 5-ht and 5-hiaa in mice brain , indicating potential neurochemical effects.

特性

IUPAC Name |

4-(4-chlorobenzoyl)-1-[(3,4-dichlorophenyl)methyl]-3-methyl-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H17Cl3N2O2/c1-14-22(29)27(13-15-6-11-18(25)19(26)12-15)20-4-2-3-5-21(20)28(14)23(30)16-7-9-17(24)10-8-16/h2-12,14H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGBAYHWEISMBQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)Cl)CC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H17Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-amino-1-[2-(3,4-dimethylanilino)-2-oxoethyl]-N-(2-ethoxyphenyl)triazole-4-carboxamide](/img/structure/B2770238.png)

![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)furan-2-carboxamide](/img/structure/B2770242.png)

![N-(4-(N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2770245.png)

![8-(2,5-Dimethoxyphenyl)-3-(2-methoxyethyl)-1,6,7-trimethyl-1,3,5-trihydro-4-im idazolino[1,2-h]purine-2,4-dione](/img/structure/B2770250.png)

![N,N-diallyl-4-(benzo[d]thiazol-2-yl)benzenesulfonamide](/img/structure/B2770254.png)

![5,6,7,8-tetrahydro-1H-spiro[1-benzothieno[2,3-d]pyrimidine-2,1'-cyclohexane]-4(3H)-thione](/img/structure/B2770256.png)

![N~1~-ethyl-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-phenylacetamide](/img/structure/B2770257.png)

![2,4-Dimethyl-5-[[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2770259.png)

![N-cyclohexyl-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2770260.png)